1-O-(4-Coumaroyl)-beta-D-glucose
Overview
Description
1-O-(4-Coumaroyl)-beta-D-glucose is a naturally occurring compound found in various plants. It is a type of hydroxycinnamic acid ester, specifically a conjugate of 4-coumaric acid and glucose. This compound is known for its antioxidant properties and plays a significant role in plant metabolism and defense mechanisms .
Mechanism of Action
Target of Action
The primary target of 1-O-(4-Coumaroyl)-beta-D-glucose is the enzyme hydroxycinnamoyl CoA: shikimate hydroxycinnamoyl transferase (HCT) which plays a central role in the biosynthesis of lignin, a complex organic polymer that provides structural support to plant cells . HCT is involved in the formation of coumaroyl shikimate and the conversion of caffeoyl shikimate to caffeoyl CoA .
Mode of Action
This compound interacts with its target by transferring hydroxycinnamoyl units like cinnamoyl, 4-coumaroyl, caffeoyl, feruloyl, and sinapoyl moieties from an activating residue such as coenzyme A or glucose to an acceptor molecule . This interaction results in the formation of complex structures or “decorations” on the acceptor molecule .
Biochemical Pathways
The compound is involved in the shikimate and phenylpropanoid pathways, which are crucial for the biosynthesis of individual phenolic compounds . It is also part of the flavonoid biosynthesis pathway . The compound is converted to 5-CQA via 1-O-p-coumaroyl-glucose and 1-O-caffeoyl-glucose .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not readily available, it is known that the compound is generated in nature from phenylalanine, which is converted by PAL to trans-cinnamate. Trans-cinnamate is then hydroxylated by trans-cinnamate 4-monooxygenase to give 4-hydroxycinnamate (coumarate). Coumarate is condensed with coenzyme-A in the presence of 4-coumarate-CoA ligase .
Result of Action
The action of this compound leads to the formation of myriad natural products found in plants. These products include lignols (precursors to lignin and lignocellulose), flavonoids, isoflavonoids, coumarins, aurones, stilbenes, catechin, and other phenylpropanoids .
Action Environment
The biosynthesis of secondary metabolites like this compound may differ between plant species due to the difference in the nature of the plant. The profile of secondary metabolites also differs between plant species. Plants growing under different environments and conditions also show differences in the metabolite profile .
Biochemical Analysis
Biochemical Properties
1-O-(4-Coumaroyl)-beta-D-glucose plays a significant role in biochemical reactions, particularly in the phenylpropanoid pathway. This pathway is crucial for the biosynthesis of various secondary metabolites, including flavonoids, lignins, and coumarins. The compound interacts with several enzymes, such as 4-coumarate-CoA ligase, which catalyzes the formation of 4-coumaroyl-CoA from 4-coumaric acid . This enzyme is essential for channeling the metabolic flux towards the biosynthesis of different phenylpropanoids. Additionally, this compound is involved in the formation of hydroxycinnamoyl esters, which are important for plant defense mechanisms .
Cellular Effects
This compound has been shown to influence various cellular processes. It promotes glucose uptake in HuH7 cells, which can have implications for cellular metabolism and energy production . The compound also exhibits antioxidant properties, protecting cells from oxidative stress and damage. This protection is achieved through the scavenging of reactive oxygen species (ROS) and the chelation of metal ions, which can prevent the formation of harmful free radicals . Furthermore, this compound has been reported to modulate cell signaling pathways and gene expression, contributing to its cytoprotective effects .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. The compound binds to enzymes such as 4-coumarate-CoA ligase, facilitating the formation of 4-coumaroyl-CoA . This interaction is crucial for the biosynthesis of phenylpropanoids and other secondary metabolites. Additionally, this compound can inhibit or activate specific enzymes, leading to changes in metabolic flux and gene expression . The compound’s antioxidant properties are attributed to its ability to donate electrons and neutralize free radicals, thereby protecting cells from oxidative damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by various factors, including temperature, pH, and the presence of other biomolecules. Studies have shown that this compound remains stable under certain conditions, but its antioxidant activity may decrease over time due to degradation . Long-term exposure to the compound has been observed to have sustained cytoprotective effects, although the extent of these effects can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound has been shown to promote glucose uptake and exhibit antioxidant properties without causing adverse effects . At higher doses, there may be threshold effects, including potential toxicity and adverse reactions. It is important to determine the optimal dosage to maximize the compound’s beneficial effects while minimizing any potential risks .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily the phenylpropanoid pathway. This pathway is responsible for the biosynthesis of various secondary metabolites, including flavonoids, lignins, and coumarins . The compound interacts with enzymes such as 4-coumarate-CoA ligase, which catalyzes the formation of 4-coumaroyl-CoA . This interaction is crucial for channeling the metabolic flux towards the biosynthesis of different phenylpropanoids. Additionally, this compound can affect the levels of other metabolites, influencing overall metabolic activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments or organelles, depending on its interactions with other biomolecules . This localization can influence the compound’s activity and function, contributing to its overall effects on cellular processes .
Subcellular Localization
The subcellular localization of this compound is determined by various factors, including targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the endoplasmic reticulum or vacuoles, where it can exert its effects . This localization is important for the compound’s activity, as it allows for interactions with specific enzymes and other biomolecules within the cell . The subcellular distribution of this compound can also affect its stability and overall function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-O-(4-Coumaroyl)-beta-D-glucose typically involves the esterification of 4-coumaric acid with glucose. One common method includes the use of glycosyl donors and catalysts to facilitate the formation of the glycosidic linkage. For instance, glycosyl o-alkynylbenzoates can be used as donors with gold(I) complex as a catalyst . The reaction conditions often involve low temperatures and specific solvents to ensure the stability of the intermediate compounds.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of engineered microorganisms to produce the compound through fermentation processes. This method can be more sustainable and cost-effective compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-O-(4-Coumaroyl)-beta-D-glucose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the coumaroyl moiety, leading to the formation of different hydroxycinnamic acid derivatives.
Substitution: Substitution reactions can occur at the hydroxyl groups of the glucose moiety, leading to the formation of various glycosides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Acidic or basic conditions can facilitate substitution reactions, often using catalysts to enhance the reaction rate.
Major Products: The major products formed from these reactions include various hydroxycinnamic acid derivatives and glycosides, which can have different biological activities and properties .
Scientific Research Applications
1-O-(4-Coumaroyl)-beta-D-glucose has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the properties and reactions of hydroxycinnamic acid esters.
Biology: The compound is studied for its role in plant metabolism and defense mechanisms.
Comparison with Similar Compounds
1-O-(4-Coumaroyl)-beta-D-glucose can be compared with other hydroxycinnamic acid esters, such as:
Chlorogenic acid: Another hydroxycinnamic acid ester with similar antioxidant properties.
Caffeoyl glucose: A compound with similar structure but different biological activities.
Feruloyl glucose: Known for its role in plant cell wall structure and defense.
The uniqueness of this compound lies in its specific combination of 4-coumaric acid and glucose, which imparts distinct biological activities and properties compared to other similar compounds.
Properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O8/c16-7-10-12(19)13(20)14(21)15(22-10)23-11(18)6-3-8-1-4-9(17)5-2-8/h1-6,10,12-17,19-21H,7H2/b6-3+/t10-,12-,13+,14-,15+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNCQKUYZOSARM-QVLXMGEUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)OC2C(C(C(C(O2)CO)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7139-64-2 | |
Record name | beta-D-Glucopyranose, 1-(3-(4-hydroxyphenyl)-2-propenoate) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007139642 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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